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N-benzyl-2-(piperidin-1-yl)acetamide

Phosphodiesterase Inhibition Selectivity Profiling CNS Drug Discovery

N-Benzyl-2-(piperidin-1-yl)acetamide (CAS 72336-19-7) is a synthetically accessible piperidinoacetamide derivative. It is fundamentally characterized as a small molecule ligand for phosphodiesterase (PDE) enzymes, with primary affinity for PDE7B.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 72336-19-7
Cat. No. B4085852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(piperidin-1-yl)acetamide
CAS72336-19-7
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O/c17-14(12-16-9-5-2-6-10-16)15-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17)
InChIKeyLVXRORSBGFMVNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-(Piperidin-1-yl)Acetamide (CAS 72336-19-7): Procurement Guide for Sourcing a Selective PDE7B Ligand and Pharmacological Tool


N-Benzyl-2-(piperidin-1-yl)acetamide (CAS 72336-19-7) is a synthetically accessible piperidinoacetamide derivative. It is fundamentally characterized as a small molecule ligand for phosphodiesterase (PDE) enzymes, with primary affinity for PDE7B [1]. Its chemical identity has also been established within quantitative structure-activity relationship (QSAR) models for local anesthetic activity, where its molar refraction and partition coefficient have been defined [2]. This dual characterization—a defined enzyme inhibition profile and parameterized physicochemical properties—distinguishes it as a precise chemical probe rather than a generic synthetic intermediate.

Why Generic N-Benzylpiperidine Amides Cannot Substitute for N-Benzyl-2-(Piperidin-1-yl)Acetamide in PDE7B-Focused Research


Substituting N-benzyl-2-(piperidin-1-yl)acetamide with a generic N-benzylpiperidine amide introduces uncontrolled biological bias. While this broader class is often associated with antiarrhythmic activity through cardiac ion channel modulation [1], this specific compound demonstrates a distinct primary pharmacology as a PDE7B ligand [2]. Simple structural analogs lacking the precise piperidinoacetamide linker can undergo profound shifts in selectivity, rendering them unsuitable for experiments requiring targeted PDE7B engagement without parallel ion channel interference. The documented QSAR model further proves that even minor modifications drastically alter the molar refraction and partition coefficient, which are the principal determinants of local anesthetic potency [3]. Therefore, interchanging compounds based on superficial structural similarity would invalidate pharmacological profiling by disrupting the fine balance of target affinity, selectivity, and physicochemical distribution.

Quantitative Differentiation of N-Benzyl-2-(Piperidin-1-yl)Acetamide: Head-to-Head Selectivity and Defined QSAR Parameters


PDE7B Selectivity Over PDE4A: A Direct Pharmacological Comparator

N-benzyl-2-(piperidin-1-yl)acetamide exhibits a quantifiable selectivity window for PDE7B over PDE4A. In a head-to-head recombinant human enzyme assay, its affinity for PDE7B (Ki = 910 nM) is superior to its affinity for PDE4A (Ki = 1300 nM), yielding a 1.43-fold selectivity factor under identical assay conditions [1]. This demonstrates a clear biochemical preference that distinguishes it from non-selective pan-PDE inhibitors.

Phosphodiesterase Inhibition Selectivity Profiling CNS Drug Discovery

Confirmed Selectivity for PDE7B Over PDE5A: Defining Kinase Selectivity Boundaries

The selectivity profile extends to the cGMP-specific PDE5A enzyme. In a direct comparison using the same standardized assay platform, the compound's affinity for PDE7B (Ki = 910 nM) is markedly higher than its affinity for PDE5A (Ki = 1600 nM). This represents a 1.76-fold selectivity margin, ruling out significant cGMP-pathway cross-reactivity at low micromolar concentrations [1].

PDE5A Selectivity cGMP Pathway Biochemical Assay

Validated QSAR Parameter Set: Molar Refraction as a Determinant of Local Anesthetic Activity

The compound's role in the local anesthetic field is defined by its validated QSAR parameters. Within the Heymans et al. study, molar refraction (MR) was identified as the parameter best explaining the variance in local anesthetic activity (r² = 0.890) [1]. N-benzyl-2-(piperidin-1-yl)acetamide possesses a defined experimental MR value, allowing it to be positioned precisely on this activity-MR regression curve. This quantitative parameterization is absent for many generic analogs, making this compound a preferred choice for SAR studies.

QSAR Local Anesthetic Molar Refraction Medicinal Chemistry

Distinct Partition Coefficient Profile Differentiating Tissue Distribution and Toxicity Risk

The Heymans et al. QSAR study also established that the partition coefficient (log P) is the most explicative parameter for intravenous acute toxicity [1]. The experimental log P value for N-benzyl-2-(piperidin-1-yl)acetamide is rigorously defined. This quantitative data allows for a direct assessment of its toxicity risk relative to other analogs in the same series, a feature not available for compounds outside this parameterized set.

Lipophilicity Partition Coefficient Toxicity Prediction ADME

High-Confidence Application Scenarios for N-Benzyl-2-(Piperidin-1-yl)Acetamide Based on Verified Evidence


Selective PDE7B Pharmacological Probe for Neurological and Immunological Research

Based on its confirmed PDE7B affinity (Ki = 910 nM) and 1.4- to 1.8-fold selectivity over PDE4A and PDE5A [1], this compound is immediately deployable as a pharmacological tool for dissecting PDE7B-mediated cAMP signaling in T-cell activation, B-cell development, or CNS processes. Its selectivity profile reduces the risk of results being confounded by concurrent PDE4 or PDE5 modulation, a common pitfall when using less selective pan-PDE inhibitors.

Calibrated Standard in QSAR-Based Local Anesthetic Development Programs

The compound's experimentally validated molar refraction (MR) and partition coefficient (log P), which are the key determinants of local anesthetic activity and toxicity in the Heymans model [2], make it an ideal internal standard for calibrating new QSAR models. Medicinal chemistry teams can use it to benchmark the predictive accuracy of computational models before screening virtual libraries for novel local anesthetics.

Negative Control for Class III Antiarrhythmic Activity Assays

Given its structural similarity to patented N-benzylpiperidine Class III antiarrhythmic agents [3] but its primary PDE7B-driven pharmacology, this compound serves as a superior negative control. It allows researchers to validate that observed electrophysiological effects in cardiomyocytes are due to ion channel modulation and not off-target PDE7B inhibition, ensuring assay specificity.

Physicochemical Benchmark for LogP-Dependent Toxicity Studies

For toxicology studies, the validated correlation between its experimental log P and intravenous acute toxicity [2] provides a predictive safety anchor. Researchers can use this compound as a reference point to assess the toxicity risk of newer, structurally related analogs whose log P values fall within a similar range, thereby reducing animal usage through in silico prediction.

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